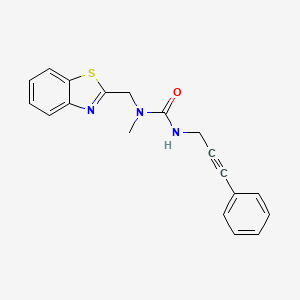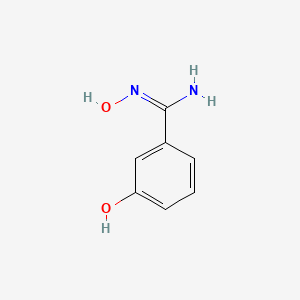
3-(4-Chlorophenyl)prop-2-enenitrile
Vue d'ensemble
Description
“3-(4-Chlorophenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C9H6ClN . It is also known as “(E)-3-(4-chlorophenyl)prop-2-enenitrile” and "2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named ACPP is synthesized through a three-step reaction process starting with the alkylation of benzene, followed by the synthesis of α,β-unsaturated nitrile, and finally the coupling reaction with 4-chloroaniline.
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)prop-2-enenitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H . This indicates that the molecule consists of a chlorophenyl group attached to a prop-2-enenitrile group .
Applications De Recherche Scientifique
Molecular Structure and Vibrational Analysis
Molecular Structure and Spectroscopic Analysis The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a derivative of 3-(4-Chlorophenyl)prop-2-enenitrile, has been synthesized and analyzed using various spectroscopic methods. Its molecular structure was confirmed by IR and X-ray diffraction studies. The vibrational wavenumbers were calculated and assigned using HF and DFT methods. The molecule's stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed using NBO analysis. This compound exhibits significant first hyperpolarizability, indicating its potential in nonlinear optical (NLO) materials (Najiya et al., 2014).
Electro-optical and Charge-Transport Properties Trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, another derivative, was investigated for its structural, electro-optical, and charge-transport properties using quantum chemical methods. Intramolecular charge transfer and detailed charge-transport behavior were analyzed, indicating that the molecule is an efficient hole-transport material, making it suitable for applications in semiconductor devices (Irfan et al., 2015).
Optical Properties and Chemical Reactivity
Nonlinear Optical Properties Several studies have explored the NLO properties of derivatives of 3-(4-Chlorophenyl)prop-2-enenitrile. These studies involve experimental and theoretical evaluations of linear and nonlinear optical properties, indicating their potential use in various semiconductor devices and as materials for NLO applications (Shkir et al., 2019).
Chemical Reactivity and Molecular Structure The electronic properties, chemical reactivity, and molecular structure of derivatives have been comprehensively studied using density functional theory methods. Investigations include geometrical parameters, electronic parameters, HOMO-LUMO analyses, and molecular electrostatic potential, providing insights into the chemical behavior of these compounds (Adole et al., 2020).
Applications in Organic Synthesis and Antibacterial Activity
Synthesis of Novel Heterocyclic Compounds Derivatives of 3-(4-Chlorophenyl)prop-2-enenitrile have been used in the synthesis of novel heterocyclic compounds with notable antibacterial activity. These compounds were characterized and evaluated for their antibacterial properties against various bacteria, showing promising results (Mehta, 2016).
Molecular Docking and Antimicrobial Activity In addition to their use in organic synthesis, these compounds have been subjected to molecular docking and antimicrobial activity studies, further highlighting their potential in the development of new antibacterial agents (Sivakumar et al., 2021).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292179 | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-propenenitrile | |
CAS RN |
28446-72-2 | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28446-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

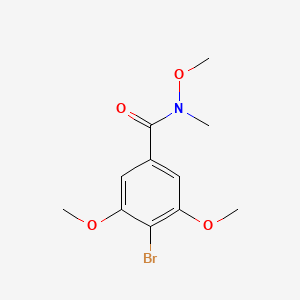
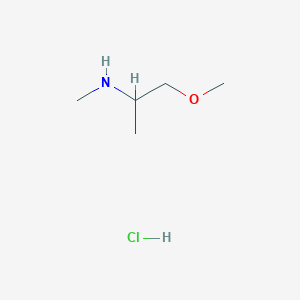
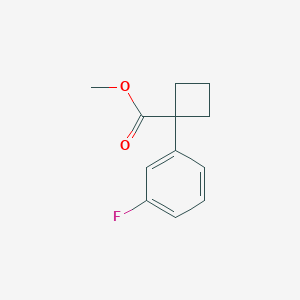
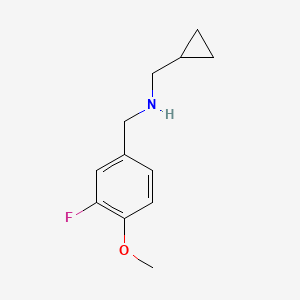
![N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)
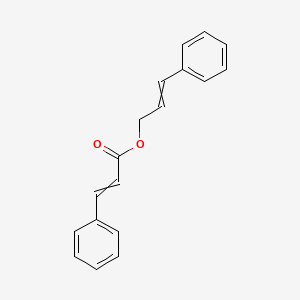
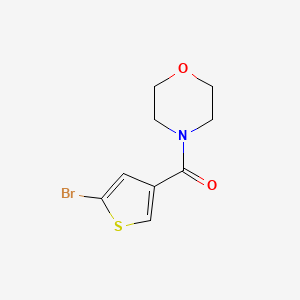
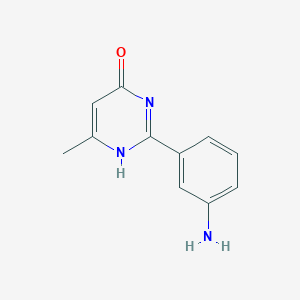
![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)

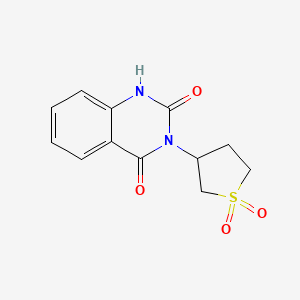
![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B7854630.png)
